molecular formula C9H15N3O B2918778 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2005596-51-8

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2918778
CAS No.: 2005596-51-8
M. Wt: 181.239
InChI Key: VHSOKQFCNHCTKV-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound based on the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a core structure recognized for its significant value in scientific research and drug discovery . Derivatives of this heterocyclic system are frequently investigated for their broad spectrum of pharmacological activities, which may include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a cyclobutylmethyl group at the N-1 position and methyl groups at the C-3 and C-4 positions, makes it a promising intermediate for structure-activity relationship (SAR) studies and for the development of novel bioactive molecules . Researchers utilize this scaffold to explore interactions with various biological targets; for instance, some 1,2,4-triazole derivatives are known to act as fungicides by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, the 4,5-dihydro-1H-1,2,4-triazol-5-one ring possesses weak acidic properties, making its derivatives suitable for physicochemical profiling, including potentiometric titration to determine pKa values in different solvents, which is crucial for understanding their behavior in biological systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOKQFCNHCTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable hydrazine derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and catalysts can significantly affect the yield and quality of the final product. Optimization of these parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound

Scientific Research Applications

  • Medicine: It has shown promise as an antimicrobial agent and in the treatment of certain diseases.

  • Agriculture: The compound has been investigated for its pesticidal properties.

  • Materials Science: Its unique structure makes it a candidate for use in advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4,5-dihydro-1H-1,2,4-triazol-5-one core is highly modifiable, with substituents at the N1, C3, and C4 positions dictating molecular interactions and bioactivity. Key structural analogs include:

Compound N1 Substituent C3/C4 Substituents Key Structural Features
Target compound Cyclobutylmethyl 3,4-dimethyl Bulky aliphatic N1 group; steric hindrance
1-Morpholin-4-yl-methyl derivatives Morpholine 3-ethyl, 4-arylidenamino Polar N1 group; enhanced solubility
3-Benzyl derivatives Benzyl 4-(methylpyrrole) Aromatic N1 group; π-π stacking capability
3-Methyl-4-acylamino derivatives Methyl 4-acylamino Electron-withdrawing C4 group; increased acidity

Key Insights :

  • The 3,4-dimethyl groups may enhance lipophilicity and metabolic stability relative to derivatives with hydrophilic or aromatic substituents .

Physicochemical Properties Comparison

Acidity (pKa Values)

Triazolone derivatives exhibit weak acidity due to proton dissociation from the triazole ring. Substituents critically modulate pKa:

Compound pKa (Solvent) Substituent Effects Reference
Target compound (hypothetical) ~9.5–10.5 (acetonitrile) Electron-donating methyl groups increase pKa
4-Acyl derivatives 8.2–9.0 (DMF) Electron-withdrawing acyl groups lower pKa
3-Ethyl-4-arylidenamino derivatives 10.1–11.3 (t-BuOH) Extended conjugation stabilizes deprotonated form

Key Insights :

  • The target compound’s 3,4-dimethyl groups are electron-donating, likely raising its pKa compared to derivatives with electron-withdrawing C4 substituents (e.g., acyl or arylidenamino groups) .
  • Solvent polarity (e.g., acetonitrile vs. DMF) further influences acidity trends .
Antitumor Activity

Triazolone derivatives exhibit antitumor activity via mechanisms such as ROS modulation or enzyme inhibition:

Compound Substituents IC50 (μM) Mechanism Reference
4-Benzyl-3-(methylpyrrole) derivative Aromatic N1, pyrrole 12.4 Apoptosis induction
3-Cyclopropyl-4-acetoxy derivatives Cyclopropyl, acetoxy 18.9 ROS scavenging
Target compound (hypothetical) Cyclobutylmethyl, dimethyl Predicted Enhanced membrane permeability

Key Insights :

  • Bulky N1 groups (e.g., benzyl, cyclobutylmethyl) may improve tumor cell penetration due to increased lipophilicity .
Antimicrobial Activity
Compound Substituents MIC (μg/mL) Pathogen Reference
3-Methyl-4-phenylacetylamino Methyl, phenylacetyl 6.25 S. aureus
4-Thienyl derivatives Thienylmethyleneamino 3.12 C. albicans

Key Insights :

  • Polar substituents (e.g., phenylacetyl) enhance antibacterial activity, while heteroaromatic groups (e.g., thienyl) improve antifungal effects .
  • The target compound’s nonpolar substituents may limit broad-spectrum antimicrobial efficacy compared to these analogs.

Computational and Spectroscopic Studies

NMR Chemical Shifts

GIAO (Gauge-Independent Atomic Orbital) calculations correlate well with experimental NMR data for triazolones:

Compound Δδ (1H, ppm) Δδ (13C, ppm) Substituent Effect Reference
4-Heteroarylidenamino derivatives 0.1–0.3 1.5–2.8 Conjugation shifts C4 resonance
Target compound (hypothetical) Predicted Predicted Cyclobutylmethyl deshields adjacent C

Key Insights :

  • The cyclobutylmethyl group’s electron-donating nature may upfield-shift adjacent protons while deshielding nearby carbons .
DFT Studies
Compound HOMO-LUMO Gap (eV) Reactivity Insight Reference
Morpholine derivatives 4.8 Low gap = high electrophilicity
4-Acyl derivatives 5.2 High gap = kinetic stability

Key Insights :

  • The target compound’s methyl groups may increase HOMO-LUMO gap compared to morpholine derivatives, suggesting lower reactivity but greater stability .

Biological Activity

1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C₉H₁₃N₅O
  • Molecular Weight : 195.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various triazole derivatives against several bacterial strains. Results showed that compounds similar to this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Triazole AModerate (MIC = 32 µg/mL)Weak (MIC = 128 µg/mL)
Triazole BStrong (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)
Target Compound Strong (MIC = 8 µg/mL) Moderate (MIC = 32 µg/mL)

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that similar compounds could induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. For instance, a related triazole compound was shown to arrest the G2/M phase and induce apoptosis in MCF-7 breast cancer cells.

The mechanism through which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. Research suggests that these compounds may act as inhibitors of topoisomerases or other critical enzymes involved in DNA replication and repair.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives. The study found that derivatives closely related to our target compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.

Study 2: Anticancer Activity

Another investigation published in Cancer Letters focused on the antiproliferative effects of triazole-based compounds on various cancer cell lines. The results indicated that certain derivatives led to a decrease in cell viability by over 50% at concentrations as low as 10 µM.

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